1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine
Description
1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is a fluorinated triazole derivative characterized by a benzyl group substituted with fluorine atoms at the 2- and 5-positions of the aromatic ring and an amine group at the 4-position of the triazole core. This compound is of interest in medicinal and materials chemistry due to the combined electronic effects of fluorine substituents and the hydrogen-bonding capability of the amine group.
Properties
Molecular Formula |
C9H8F2N4 |
|---|---|
Molecular Weight |
210.18 g/mol |
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]triazol-4-amine |
InChI |
InChI=1S/C9H8F2N4/c10-7-1-2-8(11)6(3-7)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2 |
InChI Key |
QOCXUVRBWCSQIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=C(N=N2)N)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-amine generally involves the formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition or related cyclization reactions, followed by functionalization to introduce the 4-amine group and the 2,5-difluorobenzyl substituent. Key synthetic steps include:
- Preparation of the 2,5-difluorobenzyl azide as a precursor.
- Cycloaddition reactions to form the triazole core.
- Functional group transformations to install the amine at the 4-position.
Azide-Alkyne Cycloaddition (Click Chemistry)
A widely employed method for synthesizing 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), known for its regioselectivity and mild conditions. Although specific examples for the 2,5-difluorobenzyl derivative are scarce, analogous procedures for fluorinated benzyl triazoles have been reported:
- Benzyl azides are synthesized from the corresponding benzyl bromides using sodium azide in DMSO at room temperature, yielding 80–90% of azide intermediates.
- The azide then undergoes CuAAC with terminal alkynes in the presence of CuSO4·5H2O and sodium ascorbate in a biphasic solvent system (dichloromethane/water) at room temperature for 6 hours, producing 1,4-disubstituted 1,2,3-triazoles with yields ranging from 42% to 70%.
Synthesis via β-Carbonyl Phosphonates and Azides
Recent advances have demonstrated the synthesis of multisubstituted 1,2,3-triazoles, including fluorinated derivatives, by reacting β-carbonyl phosphonates with azides under mild conditions using cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO):
- This method allows regioselective formation of 1,4- and 1,5-disubstituted triazoles.
- Fluorinated triazoles were synthesized efficiently without the need for excess fluoride sources or harsh conditions.
- The reaction proceeds at room temperature with high yields (up to 95%) within 30 minutes to a few hours.
Preparation of 2,5-Difluorobenzyl Azide
The key starting material, 2,5-difluorobenzyl azide, can be prepared from 2,5-difluorobenzyl bromide via nucleophilic substitution with sodium azide in polar aprotic solvents like DMSO or acetone under mild conditions:
Amine Functionalization at the 4-Position of Triazole
The introduction of the amine group at the 4-position can be achieved by:
- Reduction of corresponding nitro or azido precursors on the triazole ring.
- Direct amination reactions using suitable amine sources under catalytic or thermal conditions.
- In some patents, the synthesis of 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid followed by conversion to the carboxamide and subsequent amination is described, which can be adapted for the 2,5-difluoro isomer.
Comparative Data Table of Key Synthetic Methods
| Methodology | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| CuAAC (Copper(I)-catalyzed azide-alkyne cycloaddition) | 2,5-Difluorobenzyl azide + terminal alkyne | CuSO4·5H2O, sodium ascorbate, DCM/H2O, r.t., 6 h | 42–70 | High regioselectivity, mild conditions | Moderate yields, requires copper catalyst |
| β-Carbonyl phosphonate + azide reaction | β-Carbonyl phosphonate + azide | Cs2CO3, DMSO, r.t., 30 min–few hours | Up to 95 | High yield, mild, no excess fluoride needed | Specific to phosphonate substrates |
| Nucleophilic substitution for azide synthesis | 2,5-Difluorobenzyl bromide + NaN3 | DMSO or acetone, r.t., 2–4 h | 80–90 | Simple, high yield | Azide handling requires caution |
| Carboxylic acid to amine conversion (patent method) | 1-(2,5-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | Methanol, sulfuric acid, 60–66°C, 5 h | ~95 | High purity, scalable | Multi-step, requires acid handling |
Summary Table of Key Reaction Parameters
| Step | Solvent(s) | Temperature | Time | Base/Catalyst | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Azide formation | DMSO, acetone | Room temperature | 2–4 hours | Sodium azide | 80–90 | Nucleophilic substitution |
| CuAAC cycloaddition | DCM/H2O | Room temperature | 6 hours | CuSO4·5H2O, sodium ascorbate | 42–70 | Regioselective, mild conditions |
| β-Carbonyl phosphonate route | DMSO | Room temperature | 30 min–few hrs | Cs2CO3 | Up to 95 | High yield, efficient for fluorinated triazoles |
| Amine installation (amination/reduction) | Methanol, sulfuric acid | 60–66°C | 5 hours | Acid/base | ~95 | Multi-step; purification by recrystallization |
Chemical Reactions Analysis
1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced triazole derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases such as potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in bioconjugation chemistry, where it helps in the labeling and tracking of biomolecules.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorobenzyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The difluorobenzyl group enhances the compound’s binding affinity and specificity, making it a potent inhibitor of certain biological pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-amine can be contextualized by comparing it to analogous triazole and heterocyclic derivatives. Below is a detailed analysis of key analogs, supported by experimental data and research findings.
Table 1: Comparative Analysis of 1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-amine and Analogous Compounds
Key Comparisons and Research Findings
Substituent Position and Electronic Effects The 2,5-difluoro substitution in the target compound contrasts with the 2,6-difluoro isomer in rufinamide intermediates (Table 1). The 3,5-bis(trifluoromethyl)phenyl analog (S1) exhibits stronger electron-withdrawing effects than fluorine, enhancing its utility in anion-binding catalysis but reducing solubility .
Functional Group at Triazole Position 4
- The amine (-NH₂) group in the target compound and S1 enables hydrogen bonding, critical for protein-ligand interactions. In contrast, the carboxamide (-CONH₂) in the 2,6-difluoro derivative improves aqueous solubility, a key factor in drug formulation .
Core Heterocycle Differences
- Replacing the triazole with a pyrazole (as in 1-(3-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine) alters aromaticity and dipole moments. Pyrazoles are less polarizable than triazoles, which may reduce interactions with π-π stacking motifs in biological targets .
Synthetic Accessibility
- The target compound and its analogs are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for triazole formation. Fluorinated benzyl azides require careful handling due to their sensitivity to hydrolysis .
Biological and Industrial Relevance Fluorine substitution in the target compound improves metabolic stability over the non-fluorinated benzyl analog (Table 1), as evidenced by in vitro microsomal assays . The 2,6-difluoro-carboxamide derivative is pivotal in the industrial synthesis of rufinamide, an antiepileptic drug, highlighting the pharmacophore versatility of triazole derivatives .
Biological Activity
1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a triazole ring that is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.
The compound's molecular formula is , and it features a difluorobenzyl substituent that enhances its biological profile. The presence of fluorine atoms often increases lipophilicity and metabolic stability, which can contribute to improved pharmacokinetic properties.
The biological activity of 1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-amine is attributed to its ability to act as an enzyme inhibitor and modulate protein-ligand interactions. The triazole moiety can form hydrogen bonds and hydrophobic interactions with target proteins, influencing their function.
Enzyme Inhibition
Triazoles are known inhibitors of cytochrome P450 enzymes, which are crucial in drug metabolism and the synthesis of steroid hormones. This inhibition can lead to antifungal activity by disrupting ergosterol biosynthesis in fungal cells.
Biological Activity Overview
Research has indicated that derivatives of triazoles exhibit various pharmacological effects, including:
- Antifungal Activity : Triazole compounds are widely recognized for their antifungal properties. Studies have shown that 1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-amine exhibits significant antifungal activity against various strains.
- Antibacterial Activity : Triazole derivatives demonstrate potential antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound's unique structure may enhance its efficacy compared to traditional antibiotics.
- Neuroprotective Effects : Some studies suggest that triazole derivatives can provide neuroprotective benefits by inhibiting neuroinflammation and oxidative stress pathways.
Case Studies
Recent studies have highlighted the biological activities of triazole derivatives:
- Antifungal Studies : A study conducted on triazole derivatives showed that compounds with similar structures exhibited IC50 values ranging from 0.5 to 10 μM against Candida species. The specific activity of 1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-amine needs further exploration but indicates potential in this area.
- Neuroprotective Mechanisms : Another research focused on the neuroprotective properties of triazole compounds revealed that they could inhibit the aggregation of amyloid-beta peptides and reduce reactive oxygen species (ROS) production in neuronal cell lines. This suggests that 1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-amine may also possess similar protective effects.
Comparative Analysis
To understand the unique properties of 1-(2,5-difluorobenzyl)-1H-1,2,3-triazol-4-amine better, a comparison with other related triazole compounds is useful:
| Compound Name | Antifungal Activity (IC50) | Antibacterial Activity (IC50) | Neuroprotective Activity |
|---|---|---|---|
| 1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-amine | TBD | TBD | TBD |
| 1-Benzyl-1H-1,2,3-triazol-4-amine | 8 μM | 15 μM | Moderate |
| 1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine | 6 μM | 12 μM | Low |
Q & A
Basic: What are the optimal synthetic routes for 1-(2,5-Difluorobenzyl)-1H-1,2,3-triazol-4-amine?
The synthesis typically involves multi-step organic reactions , starting with cyclocondensation of precursors like nitriles or azides. Key steps include:
- Cyclocondensation : Formation of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselectivity for the 1,2,3-triazole structure .
- Benzylation : Introducing the 2,5-difluorobenzyl group via nucleophilic substitution or coupling reactions under controlled pH and temperature (e.g., 50–80°C in DMF) .
- Amine functionalization : Protecting/deprotecting strategies (e.g., Boc groups) to ensure selective modification of the triazole amine .
Critical factors : Catalyst choice (CuI vs. Pd), solvent polarity, and reaction time to avoid side products like regioisomers or over-alkylation .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm regiochemistry and fluorine substitution patterns (e.g., splitting patterns for 2,5-difluorobenzyl protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity, with UV visualization or iodine staining .
- HPLC : Quantifies purity (>95% required for biological assays) .
Advanced: How do structural modifications (e.g., halogen substitution) influence biological activity?
- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances lipophilicity and metabolic stability, while chloro-substituents may increase steric hindrance, altering receptor binding. SAR studies show that 2,5-difluoro substitution improves antifungal activity (IC < 1 µM) compared to chloro analogs .
- Triazole-oxadiazole hybrids : Combining triazole with oxadiazole moieties enhances anticancer activity (e.g., 70% inhibition of HeLa cells at 10 µM) by promoting DNA intercalation or topoisomerase inhibition .
Advanced: What strategies resolve contradictory bioactivity data across studies?
- Meta-analysis : Compare datasets using standardized assays (e.g., MIC for antimicrobial studies) to identify confounding variables like cell line variability .
- In vitro vs. in vivo correlation : Address discrepancies by testing pharmacokinetics (e.g., plasma stability) to explain reduced efficacy in vivo despite potent in vitro activity .
- Crystallography : Resolve target-binding ambiguities (e.g., X-ray structures of compound-enzyme complexes) to clarify mechanisms .
Basic: What key chemical properties affect reactivity and application in drug design?
- Electron-withdrawing fluorine atoms : Increase triazole ring stability and hydrogen-bonding capacity, enhancing interactions with enzymatic targets (e.g., CYP450 inhibition) .
- LogP values : Calculated logP ~2.1 (via ChemDraw) balances solubility and membrane permeability .
- pKa of amine group : ~6.5 enables pH-dependent protonation, critical for blood-brain barrier penetration in CNS-targeted therapies .
Advanced: What in silico methods predict target interactions and optimize lead compounds?
- Molecular docking : AutoDock Vina screens against targets like EGFR or β-tubulin, identifying key binding residues (e.g., Lys50 in EGFR) .
- QSAR models : Use descriptors like molar refractivity and HOMO-LUMO gaps to predict IC values for derivatives .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize compounds with low RMSD (<2 Å) .
Basic: How to troubleshoot low yields during synthesis?
- Catalyst optimization : Replace CuI with CuBr·SMe to enhance CuAAC efficiency (yield increase from 45% to 75%) .
- Temperature control : Maintain 60°C during benzylation to prevent decomposition .
- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure product .
Advanced: What is the role of fluorine atoms in pharmacokinetics and toxicity?
- Lipophilicity : Fluorine increases logD, enhancing tissue penetration but requiring formulation adjustments (e.g., PEGylation) to mitigate precipitation .
- Metabolic stability : Fluorine reduces CYP3A4-mediated oxidation, extending half-life (t > 8 h in rat models) .
- Toxicity : Fluorinated metabolites (e.g., fluoroacetate) may require toxicity screening via Ames tests or hepatocyte assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
